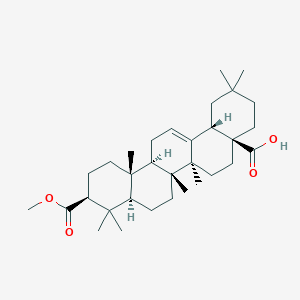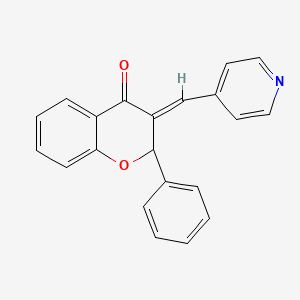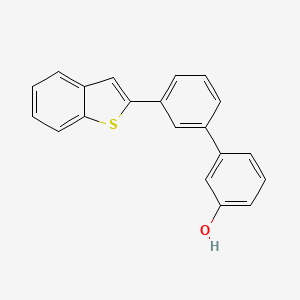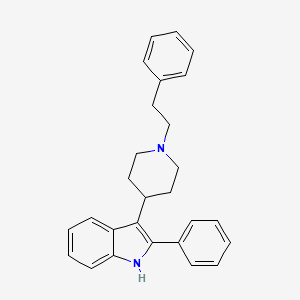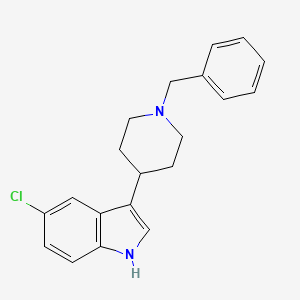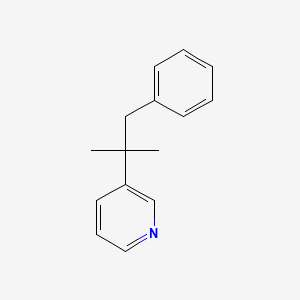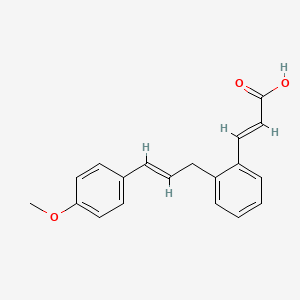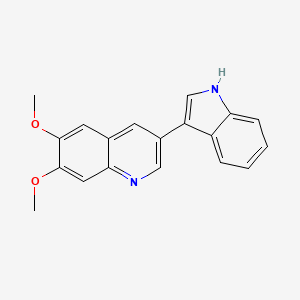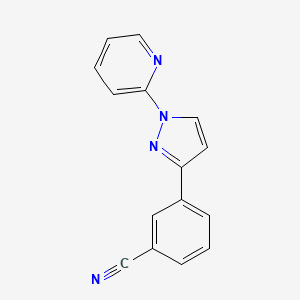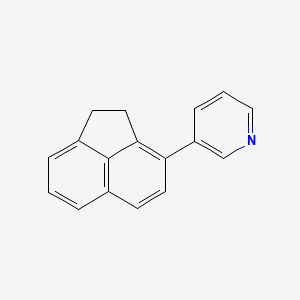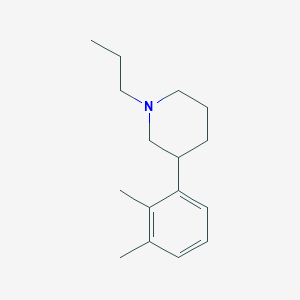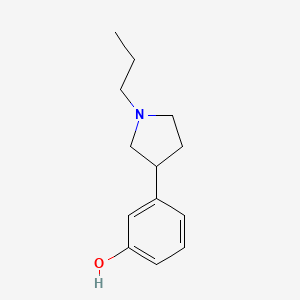![molecular formula C15H17NO2 B10842200 3-[2-(Benzylamino)ethoxy]phenol CAS No. 129689-29-8](/img/structure/B10842200.png)
3-[2-(Benzylamino)ethoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Benzylamino)ethoxy]phenol is an organic compound with the molecular formula C15H17NO2 It consists of a phenol group substituted with a 2-(benzylamino)ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzylamino)ethoxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzylamine as the primary starting materials.
Etherification: Phenol undergoes etherification with 2-chloroethanol to form 2-(ethoxy)phenol.
Amination: The 2-(ethoxy)phenol is then reacted with benzylamine under basic conditions to introduce the benzylamino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Benzylamino)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[2-(Benzylamino)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[2-(Benzylamino)ethoxy]phenol exerts its effects depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(Aminoethoxy)phenol]: Lacks the benzyl group, which may affect its reactivity and biological activity.
3-[2-(Methylamino)ethoxy]phenol: Contains a methyl group instead of a benzyl group, potentially altering its chemical properties.
Uniqueness
3-[2-(Benzylamino)ethoxy]phenol is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This structural feature may confer distinct pharmacological properties compared to its analogs.
Propiedades
Número CAS |
129689-29-8 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3-[2-(benzylamino)ethoxy]phenol |
InChI |
InChI=1S/C15H17NO2/c17-14-7-4-8-15(11-14)18-10-9-16-12-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2 |
Clave InChI |
VBTFJGYCISLKEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCOC2=CC=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


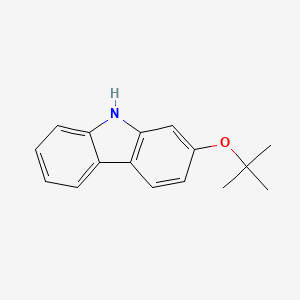
![2-thiomorpholino-4H-benzo[h]chromen-4-one](/img/structure/B10842121.png)
